molecular formula C7H5BrN4 B1373764 7-Bromopyrido[3,2-d]pyrimidin-4-amine CAS No. 1299607-72-9

7-Bromopyrido[3,2-d]pyrimidin-4-amine

Cat. No. B1373764
M. Wt: 225.05 g/mol
InChI Key: DHGMEPSZSWBNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromopyrido[3,2-d]pyrimidin-4-amine is a heterocyclic organic compound . It has an empirical formula of C7H5BrN4 and a molecular weight of 225.05 .


Molecular Structure Analysis

The molecular structure of 7-Bromopyrido[3,2-d]pyrimidin-4-amine consists of a pyrimidine ring fused with a pyridine ring. The molecule has a bromine atom attached to the seventh carbon of the fused ring system .


Physical And Chemical Properties Analysis

7-Bromopyrido[3,2-d]pyrimidin-4-amine is a solid compound . It has a molecular weight of 225.05 .

Scientific Research Applications

  • Pharmaceuticals and Therapeutics
    • Application : Pyridopyrimidines, including 7-Bromopyrido[3,2-d]pyrimidin-4-amine, have shown therapeutic interest and have been approved for use as therapeutics . They are present in relevant drugs and have been studied in the development of new therapies .
    • Methods of Application : The synthetic protocols to prepare these pyridopyrimidine derivatives are considered in the research .
    • Results or Outcomes : The pyridopyrimidine moiety has been evidenced by numerous publications, studies, and clinical trials .
  • Chemical Synthesis

    • Application : 7-Bromopyrido[3,2-d]pyrimidin-4-amine is used in the synthesis of a variety of chemical compounds . It’s a key intermediate for the synthesis of biologically active compounds .
    • Methods of Application : The compound is used in various synthetic protocols, including microwave-assisted reactions . For example, starting from 2-aminonicotinonitrile, following by bromination of aromatic ring, condensation, cyclization, and Dimroth rearrangement, a series of 21 new pyrido[2,3-d]pyrimidine derivatives was prepared in high yields (up to 98%) .
    • Results or Outcomes : The application of microwave irradiation has a beneficial effect for the preparation of desired products, as it is a simple and efficient method for improving the yields and reducing the formation of undesirable by-products .
  • Drug Discovery

    • Application : 7-Bromopyrido[3,2-d]pyrimidin-4-amine is a key intermediate for the synthesis of biologically active compounds, including potential antiviral, antimicrobial, and anticancer agents .
    • Methods of Application : The compound is used in the synthesis of various drug candidates. For example, it’s used in the synthesis of N-substituted fragments at the C-6 position of pyrido[2,3-d]pyrimidine derivatives .
    • Results or Outcomes : The synthesized compounds have shown potential pharmacological activities .
  • Fungicides

    • Application : The pyrido[2,3-d]pyrimidine and its derivatives, including 7-Bromopyrido[3,2-d]pyrimidin-4-amine, are useful as fungicides .
    • Methods of Application : The compound is used in the synthesis of various fungicides. The specific methods of application or experimental procedures would depend on the specific fungicide being synthesized .
    • Results or Outcomes : The synthesized fungicides have shown potential antifungal activities .
  • Antiviral Agents

    • Application : 7-Bromopyrido[3,2-d]pyrimidin-4-amine is used in the synthesis of antiviral agents .
    • Methods of Application : The compound is used in the synthesis of various antiviral drug candidates. For example, it’s used in the synthesis of N-substituted fragments at the C-6 position of pyrido[2,3-d]pyrimidine derivatives .
    • Results or Outcomes : The synthesized antiviral agents have shown potential antiviral activities .

Safety And Hazards

The safety data sheet for 7-Bromopyrido[3,2-d]pyrimidin-4-amine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

7-bromopyrido[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4/c8-4-1-5-6(10-2-4)7(9)12-3-11-5/h1-3H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGMEPSZSWBNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromopyrido[3,2-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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